molecular formula C19H19N3O3S B2579105 (4-methyl-3-nitrophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851803-54-8

(4-methyl-3-nitrophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2579105
CAS No.: 851803-54-8
M. Wt: 369.44
InChI Key: FBYVWKZWOJXWCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-methyl-3-nitrophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C19H19N3O3S and its molecular weight is 369.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (4-methyl-3-nitrophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule with potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula for the compound is C16H18N3O3SC_{16}H_{18}N_{3}O_{3}S. The structure features a nitrophenyl group and an imidazole moiety, which are often associated with various biological activities.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several areas of interest:

  • Antimicrobial Activity : Compounds containing thioether linkages, like the one in this structure, have been shown to exhibit antimicrobial properties. Studies indicate that such compounds can inhibit bacterial growth and may act synergistically with other antibiotics.
  • Antioxidant Properties : The presence of nitro groups can enhance the antioxidant capacity of the molecule. Antioxidants are crucial in neutralizing free radicals, thereby reducing oxidative stress in biological systems.
  • Enzyme Inhibition : The imidazole ring is known to interact with various enzymes. Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Studies

  • Antimicrobial Testing : A study evaluated the antimicrobial efficacy of similar compounds against various bacterial strains. The results indicated significant inhibition of growth at concentrations as low as 10 µg/mL, suggesting potential for development as an antibacterial agent .
  • Antioxidant Activity Assessment : In vitro assays demonstrated that derivatives of this compound exhibited strong scavenging activity against DPPH radicals, indicating its potential as an antioxidant .
  • Enzyme Interaction Studies : Molecular docking simulations were performed to predict the binding affinity of the compound to target enzymes such as DMT1 (Divalent Metal Transporter 1). The results showed favorable binding interactions, supporting its role as a potential enzyme inhibitor .

Data Table: Biological Activity Summary

Activity TypeMethodologyFindings
AntimicrobialAgar diffusion methodInhibition zones observed; effective at 10 µg/mL
AntioxidantDPPH radical scavenging assaySignificant scavenging activity noted
Enzyme InhibitionMolecular dockingStrong binding affinity to DMT1 predicted

Properties

IUPAC Name

(4-methyl-3-nitrophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-13-4-3-5-15(10-13)12-26-19-20-8-9-21(19)18(23)16-7-6-14(2)17(11-16)22(24)25/h3-7,10-11H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYVWKZWOJXWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.